molecular formula C12H14O3 B1339185 4-(Tetrahydropyran-4-yloxy)benzaldehyde CAS No. 215460-40-5

4-(Tetrahydropyran-4-yloxy)benzaldehyde

Cat. No.: B1339185
CAS No.: 215460-40-5
M. Wt: 206.24 g/mol
InChI Key: SIHCMIVOQNBOFV-UHFFFAOYSA-N
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Description

4-(Tetrahydropyran-4-yloxy)benzaldehyde is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of a benzaldehyde group attached to a tetrahydro-2H-pyran-4-yloxy moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydropyran-4-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Tetrahydropyran-4-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Tetrahydropyran-4-yloxy)benzaldehyde is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yloxy group, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(oxan-4-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHCMIVOQNBOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567292
Record name 4-[(Oxan-4-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215460-40-5
Record name 4-[(Oxan-4-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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